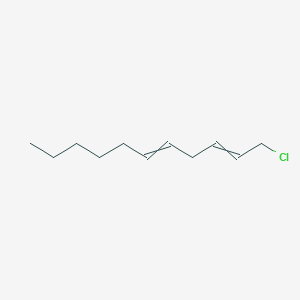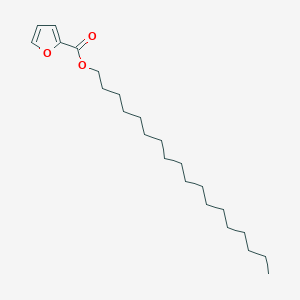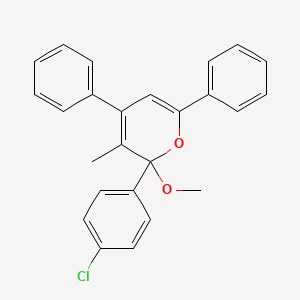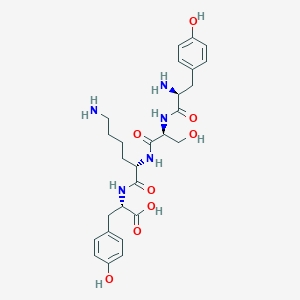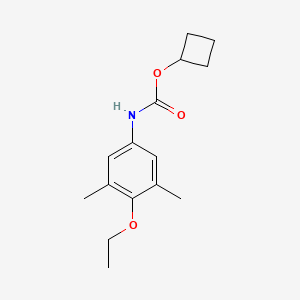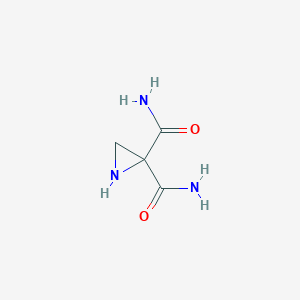![molecular formula C14H18N2O3 B14423252 2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide CAS No. 84126-85-2](/img/structure/B14423252.png)
2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide is a compound that features an indole moiety, which is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. This compound is of interest due to its potential biological activities and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide typically involves the reaction of an indole derivative with a suitable amide precursor. One common method involves the reaction of 4-hydroxyindole with isopropylamine and a suitable acylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
科学研究应用
2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound can interact with DNA and proteins, influencing cellular processes and pathways .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Tryptamine: A biogenic amine with an indole structure.
Serotonin: A neurotransmitter derived from tryptophan with an indole moiety.
Uniqueness
2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide is unique due to its specific substitution pattern on the indole ring and the presence of the hydroxy and amide functional groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other indole derivatives.
属性
CAS 编号 |
84126-85-2 |
|---|---|
分子式 |
C14H18N2O3 |
分子量 |
262.30 g/mol |
IUPAC 名称 |
2-hydroxy-3-(1H-indol-4-yloxy)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C14H18N2O3/c1-9(2)16-14(18)12(17)8-19-13-5-3-4-11-10(13)6-7-15-11/h3-7,9,12,15,17H,8H2,1-2H3,(H,16,18) |
InChI 键 |
FTCCCUXOCIVYLO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)C(COC1=CC=CC2=C1C=CN2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
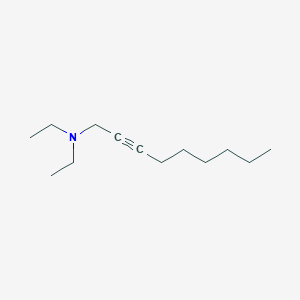
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)

![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)
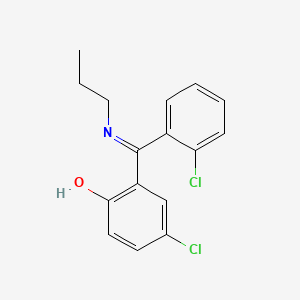
![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)
